molecular formula C11H14BrNO3S B1269331 1-((3-Bromo-4-methoxyphenyl)sulfonyl)pyrrolidine CAS No. 332354-62-8

1-((3-Bromo-4-methoxyphenyl)sulfonyl)pyrrolidine

Cat. No.: B1269331
CAS No.: 332354-62-8
M. Wt: 320.2 g/mol
InChI Key: GYINHXUIFCYFJX-UHFFFAOYSA-N
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Description

1-((3-Bromo-4-methoxyphenyl)sulfonyl)pyrrolidine ( 332354-62-8) is a high-value chemical building block with the molecular formula C 11 H 14 BrNO 3 S and a molecular weight of 320.20 g/mol . This compound is characterized by a pyrrolidine group linked via a sulfonyl bridge to a 3-bromo-4-methoxybenzene ring, a structure that offers versatile reactivity for chemical synthesis. Key physical properties include a calculated density of 1.5±0.1 g/cm³ and a high boiling point of 422.4±55.0 °C at 760 mmHg, indicating good thermal stability for various reaction conditions . The integrated sulfonamide and aryl bromide motifs make this compound a particularly valuable intermediate in medicinal chemistry and drug discovery research. The bromine atom serves as a reactive handle for cross-coupling reactions, such as Suzuki or Buchwald-Hartwig aminations, enabling the rapid exploration of structure-activity relationships (SAR). Simultaneously, the sulfonyl pyrrolidine group is a privileged structure found in many biologically active molecules, potentially contributing to target binding and modulating pharmacokinetic properties. Researchers can leverage this compound in the synthesis of targeted libraries for high-throughput screening or as a key intermediate in developing protease inhibitors, receptor antagonists, and other therapeutic candidates. Disclaimer: This product is intended for research purposes and laboratory use only. It is strictly labeled as "For Research Use Only" and is not intended for diagnostic, therapeutic, or any human or veterinary use. All researchers handling this compound should consult its Safety Data Sheet (SDS) and adhere to appropriate laboratory safety protocols.

Properties

IUPAC Name

1-(3-bromo-4-methoxyphenyl)sulfonylpyrrolidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14BrNO3S/c1-16-11-5-4-9(8-10(11)12)17(14,15)13-6-2-3-7-13/h4-5,8H,2-3,6-7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GYINHXUIFCYFJX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)S(=O)(=O)N2CCCC2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14BrNO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101332499
Record name 1-(3-bromo-4-methoxyphenyl)sulfonylpyrrolidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101332499
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

320.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

33.9 [ug/mL] (The mean of the results at pH 7.4)
Record name SID47203668
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

332354-62-8
Record name 1-(3-bromo-4-methoxyphenyl)sulfonylpyrrolidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101332499
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Reaction Conditions and Mechanism

  • Substrate and Reagents :

    • 2-Bromoanisole (1.87 g, 10.0 mmol) is dissolved in chloroform ($$ \text{CHCl}_{3} $$) and cooled to $$-5^\circ \text{C}$$ in an ice-salt bath.
    • Chlorosulfonic acid (2.0 mL, 30.0 mmol) is added dropwise to prevent overheating, as the reaction is highly exothermic.
  • Reaction Progression :

    • The mixture is stirred for 1 hour at $$-5^\circ \text{C}$$ to $$0^\circ \text{C}$$, followed by gradual warming to room temperature.
    • Sulfonation occurs at the para position relative to the methoxy group, yielding 3-bromo-4-methoxybenzenesulfonyl chloride with a reported yield of 98% .
  • Workup and Isolation :

    • The reaction mixture is quenched on ice, and the aqueous layer is extracted with dichloromethane ($$ \text{CH}{2}\text{Cl}{2} $$).
    • The organic phase is dried over anhydrous sodium sulfate ($$ \text{Na}{2}\text{SO}{4} $$) and concentrated under reduced pressure to obtain the sulfonyl chloride as a crystalline solid.

Coupling Reaction with Pyrrolidine: Formation of the Sulfonamide

The sulfonyl chloride intermediate is subsequently reacted with pyrrolidine to form the target compound. This step involves nucleophilic substitution, where the amine group of pyrrolidine displaces the chloride atom.

Reaction Optimization

  • Solvent and Base Selection :

    • Dichloromethane ($$ \text{CH}{2}\text{Cl}{2} $$) or tetrahydrofuran ($$ \text{THF} $$) is typically used as the solvent.
    • Triethylamine ($$ \text{Et}_{3}\text{N} $$) is added to neutralize hydrochloric acid ($$ \text{HCl} $$) generated during the reaction, driving the equilibrium toward product formation.
  • Stoichiometry and Temperature :

    • A molar ratio of 1:1.2 (sulfonyl chloride:pyrrolidine) ensures complete conversion.
    • The reaction proceeds at room temperature ($$25^\circ \text{C}$$) for 2–4 hours , monitored by thin-layer chromatography (TLC).
  • Yield and Purity :

    • Crude yields range from 70–85% , with purity enhanced via recrystallization or column chromatography.

Purification and Characterization

Column Chromatography

  • The crude product is purified using silica gel chromatography with a gradient elution of 10–20% ethyl acetate/hexanes .
  • This step removes unreacted starting materials and byproducts, achieving a final purity of >95% .

Spectroscopic Analysis

  • Nuclear Magnetic Resonance (NMR) :
    • $$^1\text{H}$$ NMR ($$ \text{CDCl}{3} $$): Peaks at $$ \delta $$ 7.73 (d, $$ J = 8.3 \, \text{Hz} $$, 2H, aromatic), $$ \delta $$ 3.82 (s, 3H, OCH$$3$$), and $$ \delta $$ 3.58 (t, $$ J = 8.3 \, \text{Hz} $$, 4H, pyrrolidine).
  • High-Resolution Mass Spectrometry (HRMS) :
    • Calculated for $$ \text{C}{11}\text{H}{14}\text{BrNO}_{3}\text{S} $$: $$ m/z $$ 320.2 [M+H]$$^+$$; observed: $$ m/z $$ 320.19.

Comparative Analysis of Synthetic Routes

Parameter Sulfonation Method Alternative Light-Mediated Synthesis
Reagent Chlorosulfonic acid N-Bromosuccinimide (NBS)/HFIP
Reaction Time 1.5 hours 36 hours
Yield 98% (sulfonyl chloride) 44–86% (final product)
Purification Solvent extraction Column chromatography
Scalability High Moderate

Note: Light-mediated methods, while innovative, are less efficient for large-scale synthesis due to longer reaction times and lower yields.

Challenges and Optimization Opportunities

  • Byproduct Formation :

    • Trace amounts of 3-bromo-4-methoxybenzenesulfonic acid may form if moisture is present during sulfonation. Strict anhydrous conditions mitigate this issue.
  • Solubility Constraints :

    • The final compound has a solubility of 33.9 µg/mL in aqueous buffers, complicating biological testing. Co-solvents like dimethyl sulfoxide ($$ \text{DMSO} $$) are often required.
  • Alternative Amines :

    • Substituting pyrrolidine with piperidine or azetidine alters the compound’s bioactivity, highlighting the importance of ring size in drug design.

Chemical Reactions Analysis

1-((3-Bromo-4-methoxyphenyl)sulfonyl)pyrrolidine can undergo various chemical reactions, including:

Scientific Research Applications

Pharmaceutical Development

1-((3-Bromo-4-methoxyphenyl)sulfonyl)pyrrolidine has potential applications as a lead compound in the development of new pharmaceuticals. Its structural characteristics allow it to serve as a scaffold for designing biologically active molecules.

Anticancer Activity

Preliminary studies suggest that compounds with pyrrolidine and sulfonyl groups exhibit significant biological activities, including anticancer properties. For instance, analogs of this compound have shown promising results against various cancer cell lines. A study indicated that modifications in the arylsulfonamide moiety can lead to enhanced antiproliferative activity, with some derivatives displaying IC50 values below 5 nM against colon cancer cell lines .

Biological Research

Research has highlighted the importance of pyrrole and pyrrolidine derivatives in biological systems. These compounds are known to interact with various biological targets, potentially leading to new therapeutic agents.

Inhibition Studies

This compound may also inhibit specific enzymes or pathways involved in disease processes. For example, studies have identified pyrrole-containing compounds that inhibit RNA-dependent RNA polymerase, which is crucial for viral replication . This suggests that similar mechanisms might be explored with this compound.

Organic Synthesis

The compound can be utilized in synthetic chemistry as a versatile building block for creating more complex molecules. Its unique functional groups allow for various chemical transformations, making it valuable in synthetic pathways.

Ligand Development

Pyrrolidine derivatives are frequently employed as ligands in coordination chemistry. They can form complexes with transition metals, which are essential for catalysis and other industrial applications . The sulfonyl group enhances the ligand's ability to stabilize metal ions, paving the way for innovative catalytic processes.

Mechanism of Action

The mechanism of action of 1-((3-Bromo-4-methoxyphenyl)sulfonyl)pyrrolidine involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with proteins or enzymes, potentially inhibiting their activity. The bromine and methoxy groups may also contribute to the compound’s binding affinity and selectivity towards certain biological targets .

Comparison with Similar Compounds

1-((3-Bromo-4-methoxyphenyl)sulfonyl)pyrrolidine can be compared with other similar compounds, such as:

Biological Activity

1-((3-Bromo-4-methoxyphenyl)sulfonyl)pyrrolidine is a compound of growing interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, focusing on antimicrobial, anticancer, and antiviral properties, supported by relevant case studies and research findings.

Structural Overview

The compound features a pyrrolidine ring with a sulfonyl group attached to a 3-bromo-4-methoxyphenyl moiety. This specific structure may enhance its reactivity and biological profile compared to other similar compounds. The presence of both bromine and methoxy groups on the phenyl ring is significant for its pharmacological activity.

Antimicrobial Activity

Preliminary studies indicate that compounds with pyrrolidine and sulfonyl moieties exhibit various biological activities, including antimicrobial properties. For instance:

  • Inhibition of Bacterial Growth : Similar compounds have shown the ability to inhibit bacterial growth effectively. In particular, the structural analogs of this compound demonstrated significant activity against various strains of bacteria, including resistant strains of Staphylococcus aureus .

Comparative Antimicrobial Efficacy

Compound NameMIC (μg/mL)Target Organism
This compound< 5Staphylococcus aureus
Control (Ciprofloxacin)2Staphylococcus aureus
Control (Vancomycin)< 10Staphylococcus aureus

Anticancer Activity

Research has indicated that the compound may possess anticancer properties. A study evaluated the structure-activity relationship (SAR) of various arylsulfonamide derivatives, revealing that modifications in the phenyl ring significantly impact antiproliferative activity:

  • IC50 Values : Compounds structurally related to this compound exhibited IC50 values below 5 nM against colon cancer cell lines, indicating potent anticancer activity .

Case Study: SAR Analysis

A detailed SAR study highlighted that:

  • Electron-Withdrawing Groups : Strongly electron-withdrawing substituents at specific positions on the phenyl ring can drastically reduce activity.
  • Optimal Substituents : The presence of bromine at the ortho position relative to other substituents enhanced potency significantly.

Antiviral Activity

Recent investigations into nitrogen-containing heterocycles have suggested potential antiviral properties for compounds similar to this compound. For example, some derivatives have shown efficacy against viral infections by inhibiting viral replication mechanisms:

  • Mechanism of Action : The antiviral activity is thought to involve interference with viral RNA-dependent RNA polymerase (RdRp), which is crucial for viral replication .

Q & A

Basic: What are the optimal reaction conditions for synthesizing 1-((3-Bromo-4-methoxyphenyl)sulfonyl)pyrrolidine?

Answer:
The synthesis typically involves coupling pyrrolidine with a brominated sulfonyl chloride derivative. A reported method (General Procedure C) uses 3-bromobenzenesulfonyl chloride and pyrrolidine in dry pyridine, yielding 78% product after extraction and purification . Comparative studies on sulfonamide synthesis (Table 1 in ) suggest aqueous K₂CO₃ or NaOH in THF at room temperature achieves >90% yield, outperforming pyridine or DCM-based systems . Key considerations:

  • Molar ratios : 1.125 eq. of pyrrolidine to sulfonyl chloride.
  • Solvent/base synergy : THF with aqueous bases enhances reactivity.
  • Workup : Acidic washes (e.g., 1M HCl) to remove unreacted starting materials.

Basic: How can the structure of the compound be confirmed post-synthesis?

Answer:
Multinuclear NMR spectroscopy (¹H, ¹³C) and high-resolution mass spectrometry (HRMS) are standard. For example:

  • ¹H NMR (CDCl₃): Peaks at δ 7.97–7.41 (aromatic protons), 3.28–3.22 (pyrrolidine N–CH₂), and 1.82–1.76 (pyrrolidine CH₂) .
  • HRMS : Calculated [M+NH₄]⁺ = 307.0110; observed 307.0112 .
    Supplementary methods : X-ray crystallography (e.g., SHELXL refinement) resolves stereoelectronic features, as seen in related sulfonamides .

Advanced: How can crystallographic data for this compound be analyzed to resolve structural ambiguities?

Answer:
Use SHELX software (e.g., SHELXL2018) for refinement, leveraging high-resolution data. Key steps:

  • Data collection : Bruker APEX2 diffractometer (Mo Kα radiation) .
  • Structure solution : Direct methods (SHELXT) followed by full-matrix least-squares refinement .
  • Validation : PLATON or Mercury for symmetry checks and Hirshfeld surface analysis .
    For example, DFT-optimized geometries of analogous sulfonamides correlate with experimental bond lengths (±0.02 Å) .

Advanced: What computational methods predict the electronic properties and bioactivity of this compound?

Answer:
Density Functional Theory (DFT) at the B3LYP/6-31G(d,p) level calculates:

  • Molecular electrostatic potential (MEP) : Identifies nucleophilic/electrophilic sites (e.g., sulfonyl oxygen as electron-rich) .
  • Frontier molecular orbitals : HOMO-LUMO gaps (~4.5 eV) indicate stability .
    Molecular docking (AutoDock Vina) against targets like carbonic anhydrase II (PDB 4iwz) predicts binding modes, with docking scores <−7.0 kcal/mol suggesting inhibitory potential .

Advanced: How can stereochemical outcomes be controlled during sulfonamide derivatization?

Answer:
Enantioselective catalysis (e.g., nickel/photoredox systems) enables stereoconvergent arylations. For example:

  • Chiral ligands : Binap or PyBOX enhance enantiomeric excess (ee) to >95% .
  • Analysis : HPLC on chiral columns (e.g., CHIRALPAK AD-H) with isocratic elution (2% i-PrOH/hexanes) separates enantiomers (tr = 13.8 min minor, 20.2 min major) .
    Key parameters : Substrate electronic effects (e.g., bromine meta to sulfonyl directs regioselectivity) .

Basic: What purification strategies are effective for isolating this sulfonamide?

Answer:

  • Liquid-liquid extraction : Use ethyl acetate/HCl to remove acidic impurities .
  • Column chromatography : Silica gel with 10% EtOAc/hexanes (Rf ~0.3) .
  • Recrystallization : Ethanol/water mixtures yield high-purity crystals (mp 105–106°C for analogs) .

Advanced: How can structural analogs be designed to optimize biological activity?

Answer:
Structure-activity relationship (SAR) strategies :

  • Substituent effects : Introduce electron-withdrawing groups (e.g., -NO₂) at the 4-methoxy position to enhance target binding .
  • Scaffold hopping : Replace pyrrolidine with piperidine or indoline to modulate lipophilicity (clogP ±0.5) .
    Validation : In vitro assays (e.g., PRMT4 inhibition IC₅₀ < 1 µM for bromophenyl sulfonamides) .

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